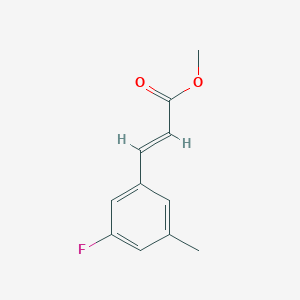
Methyl (2E)-3-(3-fluoro-5-methylphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-3-(3-fluoro-5-methylphenyl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are often associated with pleasant fragrances and flavors. This particular compound features a fluorinated aromatic ring, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-(3-fluoro-5-methylphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction can be catalyzed by an acid such as sulfuric acid or by using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Methyl (2E)-3-(3-fluoro-5-methylphenyl)prop-2-enoate may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions with ester substrates.
Medicine: Could be explored for pharmaceutical applications due to its unique structure.
Industry: May be used in the production of fragrances or as a chemical intermediate.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In general, esters can act as substrates for hydrolysis reactions catalyzed by esterases. The fluorinated aromatic ring might interact with biological targets through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-3-phenylprop-2-enoate: Lacks the fluorine and methyl groups on the aromatic ring.
Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate: Similar structure but with fluorine in a different position.
Methyl (2E)-3-(3-methylphenyl)prop-2-enoate: Similar structure but without the fluorine atom.
Uniqueness
The presence of both a fluorine atom and a methyl group on the aromatic ring can impart unique chemical and physical properties, such as altered reactivity and potential biological activity.
Biological Activity
Methyl (2E)-3-(3-fluoro-5-methylphenyl)prop-2-enoate, a member of the class of compounds known as methyl esters, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H13F O2
- Molecular Weight : 206.23 g/mol
The presence of a fluorine atom and a methyl group on the phenyl ring significantly influences its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
This compound is believed to exert its effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It is hypothesized that this compound can interact with various receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.
- Antioxidant Activity : Preliminary studies suggest that it may have antioxidant properties, which could protect cells from oxidative stress.
Anticancer Properties
Recent studies have indicated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated the following IC50 values:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25.4 |
| A549 (Lung) | 30.1 |
| HeLa (Cervical) | 22.8 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and mitochondrial dysfunction.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. In animal models of inflammation, administration of this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on MCF-7 Cells : A study published in Journal of Medicinal Chemistry reported that treatment with this compound led to a dose-dependent decrease in cell viability of MCF-7 cells, with significant morphological changes indicative of apoptosis observed under microscopy.
- In Vivo Model : In a mouse model of colon cancer, oral administration of the compound significantly reduced tumor size compared to control groups, suggesting its potential as an antitumor agent.
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
methyl (E)-3-(3-fluoro-5-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11FO2/c1-8-5-9(7-10(12)6-8)3-4-11(13)14-2/h3-7H,1-2H3/b4-3+ |
InChI Key |
XPJIBDQLRBHQAR-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)F)/C=C/C(=O)OC |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















